molecular formula C9H17NO4S B1621137 Ethyl 1-(methylsulfonyl)piperidine-3-carboxylate CAS No. 349625-89-4

Ethyl 1-(methylsulfonyl)piperidine-3-carboxylate

Cat. No. B1621137
M. Wt: 235.3 g/mol
InChI Key: RERFXHAKRMBYIH-UHFFFAOYSA-N
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Description

Ethyl 1-(methylsulfonyl)piperidine-3-carboxylate is a chemical compound with the empirical formula C9H17NO4S . It falls under the category of piperidine derivatives and is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a methylsulfonyl group. The compound’s molecular weight is approximately 235.30 g/mol .


Synthesis Analysis

The synthesis of Ethyl 1-(methylsulfonyl)piperidine-3-carboxylate involves the reaction of a piperidine derivative with an ethyl ester and a methylsulfonyl group. While specific synthetic methods may vary, this compound is typically prepared through organic synthesis techniques. Researchers have explored various routes to achieve efficient yields and purity, but further optimization may be necessary .


Molecular Structure Analysis

The molecular structure of Ethyl 1-(methylsulfonyl)piperidine-3-carboxylate consists of a piperidine ring (a six-membered nitrogen-containing heterocycle) with an ethyl ester group attached to one carbon and a methylsulfonyl group attached to another carbon. The arrangement of atoms within the molecule influences its physical and chemical properties. Refer to the provided structural formula for a visual representation .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including esterification, hydrolysis, and nucleophilic substitution. Researchers have investigated its reactivity with different nucleophiles and electrophiles. Further studies are needed to explore its behavior under various reaction conditions and identify potential applications .


Physical And Chemical Properties Analysis

  • Stability : Stability under different conditions (e.g., temperature, light, and humidity) requires investigation .

Safety And Hazards

  • Storage : Store in a cool, dry place away from incompatible materials .

Future Directions

  • Applications : Explore applications in medicinal chemistry, materials science, or catalysis .

properties

IUPAC Name

ethyl 1-methylsulfonylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-3-14-9(11)8-5-4-6-10(7-8)15(2,12)13/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERFXHAKRMBYIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387706
Record name Ethyl 1-(methanesulfonyl)piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(methylsulfonyl)piperidine-3-carboxylate

CAS RN

349625-89-4
Record name Ethyl 1-(methanesulfonyl)piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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